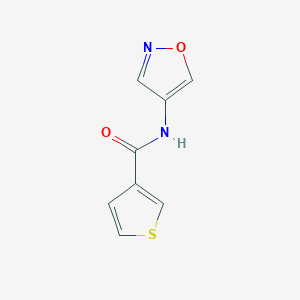

N-(isoxazol-4-yl)thiophene-3-carboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(1,2-oxazol-4-yl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c11-8(6-1-2-13-5-6)10-7-3-9-12-4-7/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXPJZIEFQJVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for N Isoxazol 4 Yl Thiophene 3 Carboxamide and Its Analogues

Retrosynthetic Analysis and Precursor Chemistry

A retrosynthetic analysis of the target molecule, N-(isoxazol-4-yl)thiophene-3-carboxamide, reveals that the most logical disconnection is at the amide C-N bond. This bond is typically formed in the forward synthesis through a coupling reaction. This disconnection points to two key precursors: thiophene-3-carboxylic acid or an activated derivative thereof, and 4-aminoisoxazole (B111107).

Figure 1: Retrosynthetic Disconnection of this compound

Thiophene-3-carboxylic acid: This precursor is commercially available. However, for substituted analogues, synthetic routes often start from thiophene (B33073) or substituted thiophenes. Carboxylation can be achieved via lithiation followed by quenching with carbon dioxide, or through metal-catalyzed carbonylation reactions. For instance, 3-bromothiophene (B43185) can undergo lithium-halogen exchange followed by reaction with CO2 to yield the desired carboxylic acid.

4-Aminoisoxazole: The synthesis of 4-aminoisoxazoles is more complex due to the inherent reactivity of the isoxazole (B147169) ring. One common approach involves the construction of the isoxazole ring from acyclic precursors. For example, a β-ketoester can be reacted with hydroxylamine (B1172632) to form a 3-isoxazolone, which can then be nitrated at the 4-position. Subsequent reduction of the nitro group affords the 4-aminoisoxazole. Another route involves the [3+2] cycloaddition of a nitrile oxide with an appropriate enamine, which can directly lead to a substituted 4-aminoisoxazole.

Classical and Established Synthetic Routes for Carboxamide Linkage Formation

The formation of the amide bond between thiophene-3-carboxylic acid and 4-aminoisoxazole is the cornerstone of the synthesis. Several classical and well-established methods are employed for this transformation, typically involving the activation of the carboxylic acid.

One of the most common methods is the use of coupling reagents. These reagents activate the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Common Coupling Reagents and Conditions:

| Coupling Reagent | Additive(s) | Solvent | Typical Conditions |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) | DCM, DMF | Room temperature, 12-24 hours |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP | DCM | 0°C to room temperature, 12-24 hours |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA (N,N-Diisopropylethylamine) | DMF | Room temperature, 2-6 hours |

| SOCl₂ (Thionyl chloride) | - | Toluene, DCM | Reflux, 1-3 hours (forms acyl chloride intermediate) |

A typical procedure involves dissolving the thiophene-3-carboxylic acid in a suitable solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent (e.g., EDC) and an additive (e.g., HOBt or DMAP). After a short activation period, the 4-aminoisoxazole is added to the reaction mixture. The reaction is then stirred at room temperature until completion.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting thiophene-3-carbonyl chloride can then be reacted with 4-aminoisoxazole, usually in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Green Chemistry Approaches and Sustainable Synthesis Methods

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of green chemistry approaches for the synthesis of this compound and its analogues.

Solvent-free, or neat, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds. For amide bond formation, this can be achieved by grinding the solid reactants together, sometimes with a solid-supported catalyst, or by heating the reaction mixture above the melting points of the reactants. Microwave irradiation is often employed in conjunction with solvent-free conditions to accelerate the reaction.

While many classical methods rely on stoichiometric coupling reagents that generate significant waste, green approaches focus on catalytic methods. Boronic acid derivatives have been shown to catalyze the direct amidation of carboxylic acids and amines with the removal of water. These catalysts can often be recovered and reused.

Enzymatic catalysis is another promising green approach. Lipases, for instance, can catalyze the formation of amide bonds under mild conditions in non-aqueous solvents. The use of enzymes offers high selectivity and reduces the need for protecting groups.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. abap.co.in Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for reactions to be performed with less solvent or under solvent-free conditions. researchgate.net The synthesis of isoxazole derivatives, for example, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating. abap.co.inresearchgate.net

Stereoselective Synthesis Considerations for Chiral Analogues

The introduction of chirality into analogues of this compound can be crucial for their biological activity. Stereoselective synthesis can be approached in two main ways: by using a chiral precursor or by employing a chiral catalyst in the synthetic route.

Chiral Precursors: Chiral analogues can be synthesized by starting with an enantiomerically pure thiophene-3-carboxylic acid or 4-aminoisoxazole. For instance, a chiral substituent could be present on either heterocyclic ring. The synthesis of such chiral precursors would involve asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Catalysis: An alternative is to use a chiral catalyst to induce stereoselectivity during the reaction. For example, a kinetic resolution of a racemic amine precursor could be achieved using a chiral acylation catalyst, leading to an enantiomerically enriched amide product. While less common for this specific scaffold, methods for the asymmetric synthesis of related chiral heterocycles are continually being developed.

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key parameters to consider include:

Coupling Reagent and Additives: The choice of coupling reagent and any additives can have a significant impact on the reaction efficiency. Screening different combinations (e.g., EDC/HOBt vs. HATU/DIPEA) is often necessary to find the optimal system for these specific heterocyclic substrates.

Solvent: The polarity and boiling point of the solvent can influence the solubility of the reactants and the reaction rate. Solvents like DMF, DCM, and THF are commonly used and should be evaluated.

Temperature: While many amide couplings proceed at room temperature, gentle heating may be required for less reactive substrates. However, higher temperatures can also lead to side reactions and racemization in the case of chiral molecules.

Stoichiometry: The molar ratio of the carboxylic acid, amine, and coupling reagents should be optimized. Typically, a slight excess of the carboxylic acid or the amine is used to drive the reaction to completion.

Reaction Time: The progress of the reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

Large-Scale Synthesis Methodologies

The industrial-scale synthesis of this compound necessitates the development of efficient, scalable, and cost-effective chemical processes. While specific large-scale synthesis procedures for this exact molecule are not extensively detailed in publicly available literature, methodologies can be inferred from established industrial practices for the synthesis of related thiophene and isoxazole derivatives. The primary strategy for large-scale production would likely involve a convergent synthesis, focusing on the optimized production of two key intermediates: a thiophene-3-carboxylic acid derivative and 4-aminoisoxazole, followed by a robust amide coupling reaction.

A plausible retrosynthetic analysis for this compound is illustrated below:

Figure 1: Retrosynthetic approach for this compound

graph TD

A["this compound"] --> B{"Amide Bond Formation"};

B --> C["Thiophene-3-carboxylic acid derivative"];

B --> D["4-Aminoisoxazole"];

Large-Scale Synthesis of Thiophene-3-carboxylic Acid Precursors:

The thiophene ring is a common scaffold in many pharmaceutical compounds. mdpi.com Industrial synthesis of thiophene itself can be achieved through high-temperature reactions, such as the reaction between n-butane and sulfur. derpharmachemica.compharmaguideline.com Another commercially viable method involves passing a mixture of acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at high temperatures. derpharmachemica.compharmaguideline.com Once the thiophene core is obtained, functionalization at the 3-position is required.

One of the challenges is the regioselective functionalization of the thiophene ring, as electrophilic substitution tends to favor the 2- and 5-positions. pharmaguideline.com Therefore, multi-step sequences are often necessary to achieve the desired 3-substituted product on a large scale.

| Method | Starting Materials | Key Reagents/Conditions | Advantages for Large-Scale | Potential Challenges |

| Gewald Aminothiophene Synthesis | Ketone with α-CH2 group, β-ketonitrile, elemental sulfur | Base catalyst (e.g., morpholine) | One-pot reaction; readily available starting materials. tandfonline.com | Control of exotherms; purification of the final product. |

| Paal-Knorr Thiophene Synthesis | 1,4-Dicarbonyl compounds | Sulfur source (e.g., phosphorus pentasulfide, hydrogen sulfide with acid catalyst) | Versatile for substituted thiophenes. derpharmachemica.compharmaguideline.com | Vigorous reaction conditions; potential for side products (e.g., furans). derpharmachemica.com |

| From 3-Bromothiophene | 3-Bromothiophene | n-BuLi, CO2 | Well-established methodology; good control of regioselectivity. | Cryogenic conditions required for lithiation; handling of organolithium reagents on a large scale. |

| From Thiophene | Thiophene | Friedel-Crafts acylation followed by oxidation | Avoids halogenated intermediates. | Poor regioselectivity in the initial acylation step. |

Large-Scale Synthesis of 4-Aminoisoxazole:

The synthesis of the isoxazole ring is typically achieved through the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. mdpi.com For the specific synthesis of 4-aminoisoxazole, a multi-step process is generally required.

A common approach involves the synthesis of a 4-nitroisoxazole (B72013) intermediate, which is subsequently reduced to the desired amine. The starting materials for the isoxazole ring formation need to be carefully selected to allow for the introduction of the nitro group at the 4-position.

| Step | Reaction | Typical Reagents | Considerations for Scale-Up |

| 1. Isoxazole Ring Formation | Cyclocondensation | 1,3-Dicarbonyl compound, hydroxylamine hydrochloride, base | Control of pH and temperature is crucial for yield and purity. mdpi.com |

| 2. Nitration | Electrophilic Nitration | Nitric acid, sulfuric acid | Highly exothermic reaction requiring careful temperature control and specialized equipment. |

| 3. Reduction | Catalytic Hydrogenation | H2, Pd/C or other metal catalysts | Handling of hydrogen gas under pressure; catalyst filtration and recovery. |

Amide Coupling on a Large Scale:

The final step in the synthesis of this compound is the coupling of the thiophene-3-carboxylic acid moiety with 4-aminoisoxazole. For large-scale production, the carboxylic acid is typically activated to facilitate the reaction.

Common methods for amide bond formation on an industrial scale include the conversion of the carboxylic acid to an acid chloride or the use of coupling reagents. The choice of method depends on factors such as cost, safety, and the functional group tolerance of the substrates.

| Activation Method | Reagents | Advantages | Disadvantages |

| Acid Chloride Formation | Thionyl chloride (SOCl2), Oxalyl chloride | High reactivity; often high yielding. nih.gov | Generation of corrosive HCl gas; potential for side reactions. |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) | Milder reaction conditions. mdpi.comd-nb.info | Formation of urea (B33335) byproducts that can be difficult to remove; cost of reagents. |

| Other Coupling Reagents | e.g., Carbonyldiimidazole (CDI) | Good for sensitive substrates. | Can be more expensive for large-scale use. |

A typical large-scale process would involve reacting thiophene-3-carbonyl chloride with 4-aminoisoxazole in the presence of a base to neutralize the HCl byproduct. The choice of solvent is critical and should allow for easy product isolation and purification, often through crystallization.

Advanced Spectroscopic and Structural Elucidation of N Isoxazol 4 Yl Thiophene 3 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of a molecule in solution. For N-(isoxazol-4-yl)thiophene-3-carboxamide, both ¹H and ¹³C NMR would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons on the thiophene (B33073) and isoxazole (B147169) rings, as well as a characteristic signal for the amide N-H proton. The chemical shifts are influenced by the electronic environments of the respective rings. The isoxazole protons, particularly the one adjacent to the nitrogen atom, would likely appear at a lower field (higher ppm) due to deshielding effects. The thiophene protons would exhibit characteristic coupling patterns depending on their relative positions. The amide proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide linkage is expected to have a characteristic chemical shift in the range of 160-170 ppm. The carbons of the heterocyclic rings would appear in the aromatic region of the spectrum, with their exact shifts determined by the substitution pattern and the electronic influence of the heteroatoms.

Illustrative NMR Data: The following table presents predicted NMR data based on analyses of similar thiophene-carboxamide and isoxazole-amine structures. nih.govresearchgate.netnih.gov

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Amide N-H | ~10.5 (broad singlet) | Thiophene C=O | ~162.0 |

| Isoxazole H-5 | ~8.8 (singlet) | Isoxazole C-5 | ~155.0 |

| Isoxazole H-3 | ~8.6 (singlet) | Isoxazole C-3 | ~152.0 |

| Thiophene H-2 | ~8.2 (doublet) | Thiophene C-3 | ~138.0 |

| Thiophene H-4 | ~7.8 (doublet) | Thiophene C-2 | ~130.0 |

| Thiophene H-5 | ~7.5 (triplet) | Thiophene C-5 | ~128.0 |

| Thiophene C-4 | ~125.0 | ||

| Isoxazole C-4 | ~115.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which in turn would confirm its elemental formula (C₈H₆N₂O₂S).

Under electron impact (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent fragmentation would likely involve the cleavage of the amide bond, which is a common fragmentation pathway for carboxamides. nih.govlibretexts.org This would result in fragment ions corresponding to the thiophene-carbonyl moiety and the isoxazolyl-amine moiety. Further fragmentation of the heterocyclic rings could also be observed, providing additional structural confirmation. researchgate.netnih.gov

Predicted Fragmentation Data:

| m/z (Mass-to-Charge Ratio) | Predicted Fragment |

| 206 | [M]⁺ (Molecular Ion) |

| 111 | [Thiophene-3-carbonyl]⁺ |

| 95 | [Isoxazol-4-amine]⁺ |

| 83 | [Thiophene]⁺ |

| 68 | [Isoxazole]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage, as well as vibrations associated with the C-H and ring stretching of the thiophene and isoxazole moieties. researchgate.netacs.org

Key Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3100 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C=O (Amide I) | Stretching | 1680 - 1650 |

| C=N (Isoxazole) | Stretching | 1600 - 1550 |

| N-H (Amide II) | Bending | 1550 - 1520 |

| C=C (Aromatic) | Ring Stretching | 1500 - 1400 |

| C-S (Thiophene) | Stretching | 800 - 700 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a crystal structure would reveal the planarity of the thiophene and isoxazole rings and the dihedral angle between them. researchgate.netmdpi.com A key feature would be the conformation of the amide linkage, which is typically planar. In the solid state, it is highly probable that the molecules would engage in intermolecular hydrogen bonding between the amide N-H donor and a suitable acceptor, such as the amide carbonyl oxygen or one of the nitrogen atoms of the isoxazole ring. nih.gov These hydrogen bonds would likely lead to the formation of extended one- or two-dimensional networks in the crystal lattice.

Vibrational Spectroscopy and Raman Scattering Analysis

Raman spectroscopy, a form of vibrational spectroscopy, provides information that is complementary to IR spectroscopy. It is particularly useful for observing vibrations of non-polar bonds and symmetric stretching modes. The Raman spectrum of this compound would be expected to show strong signals for the symmetric stretching vibrations of the thiophene and isoxazole rings. acs.orgjchps.commdpi.com The C-S stretching vibration in the thiophene ring often gives a characteristic Raman signal. researchgate.netnih.gov The amide C=O stretch would also be observable, although it is typically stronger in the IR spectrum. Analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

Computational and Theoretical Chemistry Investigations of N Isoxazol 4 Yl Thiophene 3 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(isoxazol-4-yl)thiophene-3-carboxamide, DFT calculations provide a detailed understanding of its electronic properties and reactivity.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier molecular orbital (FMO) analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.

Studies on analogous thiophene (B33073) carboxamide and thiazole (B1198619) carboxamide derivatives have shown that the distribution of these orbitals provides insight into the molecule's reactivity. For instance, in similar structures, the HOMO is often localized on the more electron-rich portions of the molecule, such as the thiophene ring, while the LUMO is centered on the electron-deficient regions. najah.edu A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For a series of thiazole carboxamide derivatives, the calculated HOMO energy values ranged from -0.197 to -0.223 eV, and the LUMO energy values ranged from -0.070 to -0.079 eV. nih.gov The resulting energy gaps (ΔE) were between 0.118 and 0.148 eV. nih.gov A higher energy gap is indicative of greater chemical hardness and lower polarizability. nih.gov

Table 1: Frontier Molecular Orbital Energies for Analogous Carboxamide Derivatives

| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) |

| Celecoxib | -0.240 | -0.059 | 0.181 |

| Compound 2a | -0.197 | -0.079 | 0.118 |

| Compound 2b | -0.211 | -0.070 | 0.141 |

| Compound 2j | -0.223 | -0.075 | 0.148 |

Data is for illustrative purposes based on analogous compounds. nih.gov

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In studies of related thiophene carboxamide derivatives, the MEP surface reveals that the oxygen atoms of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole (B147169) ring are regions of negative potential. najah.edu Conversely, the hydrogen atoms of the amide group and the aromatic protons typically exhibit a positive potential. najah.edu This information is vital for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. najah.edu

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

For compounds structurally similar to this compound, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding interactions. For example, isoxazole-carboxamide derivatives have been docked into the active sites of enzymes like cyclooxygenase (COX) to predict their inhibitory potential. nih.gov These studies have shown that the 3,4-dimethoxy substitution on a phenyl ring and a chlorine atom on another can push the 5-methyl-isoxazole ring into a secondary binding pocket, leading to ideal binding interactions with the COX-2 enzyme. nih.gov

The interactions observed in these docking studies typically include hydrogen bonds between the carboxamide moiety and amino acid residues in the active site, as well as hydrophobic interactions involving the thiophene and isoxazole rings. The specific binding orientation and the network of interactions determine the binding affinity and, consequently, the biological activity of the compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information about the conformational stability of a ligand-protein complex and the dynamics of their interaction.

In a study of thiophene carboxamide derivatives that act as biomimetics of Combretastatin (B1194345) A-4 (CA-4), MD simulations were performed on the ligand-tubulin complexes. najah.edu The simulations, conducted over a timescale of 100 ns at 300 K, demonstrated that the complexes exhibited optimal dynamic trajectories, indicating high stability and compactness. najah.edu Such simulations are crucial for validating the results of molecular docking and providing a more dynamic picture of the binding event. They can reveal subtle conformational changes in both the ligand and the protein upon binding, which are often not captured by static docking poses.

Quantitative Structure-Property Relationship (QSPR) Modeling

For instance, a QSAR (Quantitative Structure-Activity Relationship, a subset of QSPR) study on thiophene derivatives used multivariate linear regression to model the relationship between 0D and 3D molecular descriptors and their biological activity. nih.gov Similarly, a 3D-QSAR study on isoxazole derivatives employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify structural features crucial for their activity. mdpi.com These models indicated that factors like hydrophobicity and the presence of electronegative groups are critical for the biological activity of these compounds. mdpi.com

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of computational drug discovery that assesses the pharmacokinetic properties of a compound. These predictions help to identify potential liabilities early in the drug development process.

For thiophene carboxamide and isoxazole derivatives, ADME properties have been calculated using software modules like QikProp. najah.edu These analyses typically evaluate a range of physicochemical and pharmacokinetic descriptors. The goal is to determine if the synthesized candidates align with the ADME-T (T for toxicity) profiles of FDA-approved drugs. najah.edu Studies on similar compounds have shown that these in silico tools can effectively predict properties like oral absorption, blood-brain barrier penetration, and potential metabolic pathways. najah.edunih.gov

Virtual Screening Methodologies for Derivative Discovery

The discovery and development of novel derivatives of this compound, a heterocyclic compound of interest in medicinal chemistry, are significantly accelerated by computational and theoretical chemistry investigations. Virtual screening, a key computational technique, allows for the rapid, large-scale screening of chemical libraries to identify molecules that are likely to bind to a specific biological target. This approach is instrumental in prioritizing compounds for synthesis and experimental testing, thereby saving considerable time and resources. The methodologies for discovering derivatives of this compound can be broadly categorized into structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening relies on the three-dimensional structure of the biological target, which is typically a protein or enzyme. Molecular docking is the most prominent SBVS method, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. This technique is widely used in the study of isoxazole and thiophene carboxamide derivatives to elucidate their binding modes and predict their affinity for various biological targets. nih.govresearchgate.net

In a typical workflow for discovering derivatives of this compound, the crystal structure of the target protein is first obtained from a repository like the Protein Data Bank. The structure is then prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. A library of virtual derivatives of this compound is then docked into the defined binding site of the target protein. These derivatives can be designed by modifying the core structure with various functional groups.

The docking process results in a score for each compound, which estimates its binding affinity. Compounds with the best scores are then selected for further analysis. For instance, in studies of similar isoxazole-carboxamide derivatives as COX inhibitors, molecular docking has been used to identify key binding interactions within the active site of COX-1 and COX-2 enzymes. nih.govnih.gov These studies often reveal crucial hydrogen bonds and hydrophobic interactions that contribute to the compound's inhibitory activity. Similar approaches can be applied to discover derivatives of this compound with desired biological activities.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of the biological target is unknown, ligand-based virtual screening methods are employed. These techniques are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common LBVS approach where a model is built based on the steric and electronic features of known active ligands. This model represents the essential interactions required for a molecule to bind to the target.

For the discovery of this compound derivatives, a pharmacophore model could be developed using a set of known active compounds with a similar scaffold. This model would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. A virtual library of compounds would then be screened to identify molecules that fit this pharmacophore model.

Another LBVS method is quantitative structure-activity relationship (QSAR) modeling. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By developing a QSAR model for a series of this compound analogs, the activity of new, unsynthesized derivatives can be predicted.

Illustrative Docking Results for Hypothetical Derivatives

To illustrate the application of virtual screening, a hypothetical molecular docking study was performed on a series of this compound derivatives against a putative protein target. The docking scores and predicted binding energies are presented in the table below. It is important to note that these are illustrative values and the actual performance of these compounds would require experimental validation. The range of scores is based on values reported for similar compounds in the literature. nih.govacs.orgresearchgate.net

| Compound ID | Substitution on Thiophene Ring | Substitution on Isoxazole Ring | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) |

| Parent | None | None | -7.5 | -8.2 |

| Deriv-01 | 5-Chloro | None | -8.2 | -9.1 |

| Deriv-02 | 5-Bromo | None | -8.5 | -9.5 |

| Deriv-03 | 5-Methyl | None | -7.8 | -8.5 |

| Deriv-04 | None | 5-Methyl | -7.9 | -8.6 |

| Deriv-05 | None | 5-Phenyl | -9.1 | -10.2 |

| Deriv-06 | 5-Chloro | 5-Methyl | -8.8 | -9.8 |

| Deriv-07 | 5-Bromo | 5-Phenyl | -9.8 | -11.0 |

The hypothetical results in the table suggest that substitutions on both the thiophene and isoxazole rings can influence the binding affinity of the compounds. For instance, the introduction of a bulky and hydrophobic phenyl group on the isoxazole ring (Deriv-05 and Deriv-07) appears to significantly improve the docking score and predicted binding energy. Such findings from virtual screening studies can guide the rational design of more potent derivatives of this compound for specific biological applications.

Biological Activity and Mechanistic Investigations Non Human Focus

In Vitro Enzyme Inhibition Assays

While direct and specific in vitro enzyme inhibition data for N-(isoxazol-4-yl)thiophene-3-carboxamide is not extensively detailed in the public domain, the broader class of isoxazole (B147169) and thiophene (B33073) carboxamides has been investigated for a range of enzyme inhibitory activities.

Specific Receptor Binding and Functional Assays

Derivatives of isoxazole-4-carboxamide have been studied for their interaction with specific receptors. For instance, certain derivatives have been found to modulate AMPA receptors, which are critical in the pathophysiology of chronic pain. mdpi.com These compounds have demonstrated the ability to inhibit AMPA receptor activity, suggesting a potential mechanism for analgesic effects. mdpi.com The isoxazole scaffold, combined with a carboxamide group, appears to be a key structural feature for this activity. mdpi.com

Protease Modulation Studies

Currently, there is limited specific information available in the public domain regarding the protease modulation activities of this compound.

Cell-Based Biological Assays (Non-Human Cell Lines)

The cytotoxic and antimicrobial properties of isoxazole and thiophene carboxamide derivatives have been evaluated in various non-human cell lines and microbial strains.

Antiproliferative and Cytotoxicity Assays (Non-Human Cancer Cell Lines)

Numerous studies have demonstrated the antiproliferative and cytotoxic effects of isoxazole and thiophene carboxamide derivatives against a range of cancer cell lines.

One study synthesized a series of isoxazole-carboxamide derivatives and evaluated their cytotoxic activity against several cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2). nih.govresearchgate.net Several of these compounds exhibited potent to moderate activities. nih.govresearchgate.net For example, one derivative showed broad-spectrum activity with IC50 values ranging from 7.55 to 40.85 µM across different cell lines. researchgate.net Another compound was particularly active against B16F1 melanoma cells with an IC50 of 0.079 µM. nih.govresearchgate.net

The general class of thiophene carboxamides has also been investigated as potential anticancer agents, showing promise as biomimetics of Combretastatin (B1194345) A-4 (CA-4), a known anticancer agent. nih.gov Some of these derivatives displayed significant activity against the Hep3B cancer cell line. nih.gov The antiproliferative potential of thiophene-containing compounds is a well-researched area. nih.gov

Table 1: Antiproliferative Activity of Selected Isoxazole-Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative 1 | B16F1 (Melanoma) | 7.55 | researchgate.net |

| Colo205 (Colon Adenocarcinoma) | >50 | researchgate.net | |

| HepG2 (Hepatocellular Carcinoma) | 40.85 | researchgate.net | |

| Derivative 2 | B16F1 (Melanoma) | 0.079 | nih.govresearchgate.net |

This table presents data for representative derivatives from the broader isoxazole-carboxamide class to illustrate the potential activity of the scaffold.

Antimicrobial Activity Studies (Bacterial, Fungal, Mycobacterial Strains)

The isoxazole and thiophene moieties are known to be present in compounds with antimicrobial properties. nih.gov The introduction of a thiophene group to an isoxazole ring has been observed to enhance antimicrobial activity. nih.gov

Various isoxazole derivatives have been screened for their in vitro antibacterial and antifungal activity against a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans). nih.gov Some of these derivatives have shown significant antimicrobial effects. nih.govscholarsresearchlibrary.com For instance, certain isoxazole derivatives displayed noticeably higher activity against S. aureus and were able to reduce biofilm formation by over 90%. nih.gov

Table 2: Antimicrobial Activity of Representative Isoxazole Derivatives

| Compound ID | Microorganism | Activity | Reference |

|---|---|---|---|

| PUB9 | Staphylococcus aureus | High | nih.gov |

| PUB10 | Staphylococcus aureus | High | nih.gov |

| General Isoxazoles | Candida albicans | More efficient than against bacteria | nih.gov |

This table illustrates the antimicrobial potential of the isoxazole scaffold based on studies of various derivatives.

Anti-inflammatory and Immunomodulatory Effects (Cellular Models)

Derivatives of isoxazole have demonstrated notable anti-inflammatory and immunomodulatory properties in various cellular models. The mechanism of these effects often involves the regulation of key inflammatory mediators. For instance, certain isoxazole derivatives have been shown to modulate the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in peritoneal cell cultures.

One specific isoxazole derivative, VGX-1027, has been observed to suppress TNF-α and IL-1β, actions linked to the inhibition of the NFκB and p38 signaling pathways. Concurrently, it was found to upregulate ERK signaling, indicating a complex modulation of cellular inflammatory responses. The anti-inflammatory potential of the isoxazole carboxamide scaffold is further supported by studies on related compounds that inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.gov

| Compound Class | Cellular Model | Observed Effects | Potential Mechanism |

| Isoxazole Derivatives | Peritoneal Cells | Regulation of IL-1β and TNF-α production | Modulation of cytokine synthesis |

| VGX-1027 | Various | Suppression of TNF-α and IL-1β | Inhibition of NFκB and p38 pathways; upregulation of ERK signaling |

| Phenyl-isoxazole-carboxamides | N/A | Inhibition of COX-1 and COX-2 enzymes | Direct enzyme inhibition |

Antioxidant Activity Evaluation (Cellular and Cell-Free Systems)

The antioxidant potential of compounds containing isoxazole and thiophene moieties has been evaluated in both cell-free and cellular systems. In cell-free assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test, various isoxazole-carboxamide derivatives have shown potent activity.

For example, a study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated significant antioxidant potency. Two compounds, in particular, exhibited high efficacy, with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. This activity was considerably stronger than that of the standard antioxidant Trolox, which had an IC₅₀ value of 3.10 ± 0.92 µg/ml in the same assay. Similarly, other research has confirmed the radical-scavenging capabilities of different isoxazole-amide analogues. The thiophene ring, a key component of this compound, is also present in many molecules recognized for their antioxidant properties.

| Compound Derivative | Assay | IC₅₀ Value (µg/ml) | Reference Standard (Trolox) IC₅₀ (µg/ml) |

| Fluorophenyl-isoxazole-carboxamide 2a | DPPH | 0.45 ± 0.21 | 3.10 ± 0.92 |

| Fluorophenyl-isoxazole-carboxamide 2c | DPPH | 0.47 ± 0.33 | 3.10 ± 0.92 |

| Isoxazole-amide analogue 2a | DPPH | 7.8 ± 1.21 | 2.75 |

Investigation of Molecular Targets and Signaling Pathways (Non-Human Systems)

Research into isoxazole and thiophene carboxamides has identified several specific molecular targets and signaling pathways through which these compounds exert their effects.

A prominent target for isoxazole-4-carboxamide derivatives is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. researchgate.net These compounds have been shown to be potent inhibitors of AMPA receptor activity, profoundly altering the biophysical gating properties of both homomeric and heteromeric receptor subunits. researchgate.net This modulation of ionotropic glutamate (B1630785) receptors is significant, as their overactivation is linked to pathological states like chronic inflammatory pain.

Other identified molecular targets for this class of compounds include enzymes critical to inflammation and other cellular processes. Various isoxazole and thiazole (B1198619) carboxamide derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes. nih.govresearchgate.net Additionally, certain isoxazole derivatives show inhibitory activity toward lipooxygenase (LOX). The signaling pathways influenced by these compounds include the NFκB, p38, and ERK pathways, which are central to cellular responses to stress and inflammation.

Protein-Protein Interaction Modulation

The modulation of protein-protein interactions (PPIs) is a critical strategy in the development of novel therapeutics. Small molecules can disrupt or stabilize these interactions, thereby altering cellular signaling and function. While the heterocyclic scaffolds of isoxazole and thiophene are features of molecules designed to act as PPI modulators, specific studies detailing the activity of this compound or its close analogues in this context are not extensively documented in the reviewed scientific literature. The potential for this compound class to modulate PPIs remains an area for future investigation.

Gene Expression and Proteomic Profiling

Comprehensive studies on the effects of this compound on global gene expression or proteomic profiles have not been detailed in the available literature. However, research on the broader isoxazole class of compounds has shown that they can alter gene expression. For example, one study found that isoxazole compounds induce genes that support neuroendocrine phenotypes while suppressing genes important for cell proliferation. elsevierpure.com Such findings suggest that the this compound scaffold could potentially influence specific genetic and proteomic landscapes, though targeted studies are required to confirm this.

In Vivo Preclinical Efficacy Studies (Non-Human Animal Models)

The therapeutic potential of isoxazole carboxamide derivatives has been assessed in several non-human animal models, particularly for inflammatory conditions.

Disease Model Efficacy Assessment (e.g., infectious disease models, non-human inflammatory models)

In non-human models of inflammation, N-isoxazolyl carboxamide derivatives have demonstrated significant efficacy. A notable example is isoxicam, a 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivative, which was found to be three times more potent than phenylbutazone (B1037) in the carrageenin-induced rat paw edema (CIRPE) assay and in a therapeutic adjuvant-induced polyarthritis (AIP) model.

Another isoxazole compound, VGX-1027, has shown efficacy in suppressing carrageenan-induced pleurisy and LPS-induced lethality in animal models. Furthermore, the antioxidant properties of a fluorophenyl-isoxazole-carboxamide were evaluated in vivo, where the total antioxidant capacity in mice treated with the compound was found to be twofold greater than in those treated with the standard antioxidant quercetin.

In the context of infectious diseases, certain N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have been investigated for their antibacterial properties against clinically relevant strains like ESBL-producing E. coli, demonstrating the potential for the thiophene carboxamide scaffold in this area.

| Compound/Class | Animal Model | Disease/Condition | Key Finding |

| Isoxicam | Rat | Carrageenin-induced paw edema | 3x more potent than phenylbutazone |

| Isoxicam | Rat | Adjuvant-induced polyarthritis | 3x more potent than phenylbutazone |

| VGX-1027 | Animal Models | Carrageenan-induced pleurisy, LPS-induced lethality | Effective suppression |

| Fluorophenyl-isoxazole-carboxamide | Mouse | Oxidative Stress | 2-fold greater total antioxidant capacity than quercetin |

| Thiophene-2-carboxamide analogues | N/A | E. coli infection (in vitro/docking) | Potential antibacterial agents |

Pharmacokinetic Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

While specific ADME data for this compound is not available, the following table presents findings for a closely related isoxazole thiophene analog, P15, from a preclinical mouse study, illustrating the type of pharmacokinetic characterization performed for this class of compounds.

Table 1: Pharmacokinetic Parameters of Analog P15 in Mice (Note: This data is for a structurally related analog, not this compound)

| Parameter | Value | Species | Dosage | Source |

| Oral Bioavailability | 58.0% | Mouse | 20 mg/kg | nih.gov |

This information highlights that compounds with the isoxazole thiophene core can achieve significant systemic exposure after oral administration in preclinical models. The 58.0% bioavailability of analog P15 indicates substantial absorption from the gastrointestinal tract and/or a manageable first-pass metabolism effect in mice. nih.gov Further detailed studies on the distribution, specific metabolic pathways, and routes of excretion for this compound would be necessary to fully characterize its pharmacokinetic profile.

Structure Activity Relationship Sar Studies of N Isoxazol 4 Yl Thiophene 3 Carboxamide Derivatives

Design Principles for Systematic Structural Modifications

The design of N-(isoxazol-4-yl)thiophene-3-carboxamide derivatives is often guided by established pharmacophores and the principle of molecular mimicry. A prominent strategy involves designing these compounds as biomimetics of known successful drugs, such as the anticancer agent Combretastatin (B1194345) A-4 (CA-4). nih.gov This approach leverages the known binding modes of a parent drug to design novel scaffolds that retain key structural features responsible for biological activity while offering improved properties. For instance, the trimethoxyphenyl moiety, crucial for the anticancer activity of CA-4, is often incorporated into new heterocyclic carboxamide derivatives to replicate the polar surface area and enhance cell membrane permeability. nih.gov

Systematic modifications are then introduced to the core structure, which is typically composed of three key regions: the isoxazole (B147169) ring, the thiophene (B33073) ring, and the central carboxamide linker. Modifications in each of these areas are planned to probe the electronic, steric, and lipophilic requirements for optimal interaction with the biological target. researchgate.net The goal is to enhance efficacy, reduce toxicity, and improve pharmacokinetic characteristics. researchgate.net Computational methods, such as molecular docking, are frequently employed to predict the binding modes of newly designed analogs and to rationalize the observed SAR, thereby guiding further synthetic efforts. researchgate.netnih.gov

Impact of Substitutions on the Isoxazole Ring

The isoxazole ring is a critical component of the scaffold, and substitutions at its various positions can significantly influence biological activity. researchgate.net The nature of these substituents, whether electron-donating or electron-withdrawing, can alter the electronic distribution of the ring system and affect its binding affinity and potency. researchgate.net

SAR studies have revealed that the substitution pattern on a phenyl ring attached to the isoxazole core is crucial for activity. For example, in a series of isoxazole functionalized chromene derivatives, the presence of a fluorine or trifluoromethyl group at the fourth position of the phenyl ring on the isoxazole moiety was found to promote cytotoxicity against several human cancer cell lines. nih.gov Similarly, for isoxazoline (B3343090) derivatives evaluated for analgesic and anti-inflammatory activity, a sulfonylmethyl group at the para position of a phenyl ring at C-5 of the isoxazoline was most potent. nih.gov

In another study on isoxazole-3-carboxamides as TRPV1 antagonists, substitution at the 4-position of the isoxazole with specific polar functionalities was key to achieving the desired balance of potency and solubility. researchgate.net These findings underscore the importance of systematic substitution on the isoxazole ring and its appended groups to fine-tune the pharmacological profile of the compounds.

Role of Substituents on the Thiophene Ring System

The thiophene ring serves as another key modifiable region in this class of compounds. Thiophene-containing molecules are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govontosight.ainih.gov The introduction of a thiophene moiety itself can enhance the biological activity of a scaffold. nih.gov

Significance of the Carboxamide Linker Region

The carboxamide (-CONH-) linker plays a pivotal role in connecting the isoxazole and thiophene ring systems and is not merely a passive spacer. Its structural rigidity and ability to form hydrogen bonds are often essential for anchoring the molecule within the binding site of its target protein. The atoms of the amide group can act as both hydrogen bond donors (N-H) and acceptors (C=O), facilitating key interactions that contribute to binding affinity. nih.gov

The isoxazole scaffold combined with a carboxamide group has been a fertile ground for discovering modulators of ionotropic glutamate (B1630785) receptors (AMPARs). mdpi.com The specific geometry and electronic properties of the carboxamide linker influence the relative orientation of the two heterocyclic rings, which is often a critical determinant of biological activity. Modifications to this linker, such as altering its rigidity or hydrogen-bonding capacity, can lead to significant changes in potency and selectivity.

Bioisosteric Replacements and Their Effects on Activity and Selectivity

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to improve the properties of a lead compound. This involves substituting one atom or group with another that has broadly similar physical or chemical properties, with the aim of enhancing activity, reducing toxicity, or improving pharmacokinetics. cambridgemedchemconsulting.com

A notable example within this chemical class is the replacement of the isoxazole ring with a thiophene ring. nih.gov This bioisosteric switch from an oxygen-containing heterocycle to a sulfur-containing one alters the electronic distribution, geometry, and metabolic stability of the molecule, leading to a new series of thiophene-carboxamide derivatives with potentially different biological profiles. nih.gov Similarly, the phenyl ring is often considered a bioisostere for heterocycles like thiophene or pyridyl groups. cambridgemedchemconsulting.com The dipole moment of the heterocyclic rings can also play a significant role; for instance, the dipole moment for isoxazole is 3.0 D, which can influence interactions with target proteins. nih.gov Such replacements allow for the exploration of a wider chemical space and the fine-tuning of the compound's properties to achieve a desired therapeutic outcome.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel, unsynthesized compounds and for providing insights into the structural features that govern activity.

For classes of compounds structurally related to this compound, QSAR models have been successfully developed. For example, a QSAR model was created for a series of isoxazole-3-carboxamide (B1603040) derivatives acting as TRPV1 antagonists. This model, along with molecular docking studies, helped to understand the SAR and provided directions for designing new antagonists with improved activity. researchgate.net Similarly, for related thiazole (B1198619) carboxamide derivatives, density functional theory (DFT) analysis was used to assess chemical reactivity by calculating frontier orbital energies (HOMO and LUMO) and the corresponding energy gap, which are parameters often used in QSAR studies. acs.orgnih.gov The development of robust QSAR models for this compound derivatives could significantly accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising compounds.

Data Tables

Table 1: Anticancer Activity of Selected Phenyl-Thiophene-Carboxamide Derivatives nih.gov

| Compound | IC₅₀ (µM) on Hep3B Cell Line |

| 2b | 5.46 |

| 2e | 12.58 |

Table 2: In Vitro COX Inhibitory Activity of Selected Thiazole Carboxamide Analogs nih.gov

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |

| 2a | 2.65 | 0.958 | 2.77 |

| 2b | 0.239 | 0.191 | 1.25 |

| 2j | 1.44 | 0.957 | 1.51 |

| Celecoxib | 0.048 | 0.002 | 23.8 |

Derivatives, Hybrid Molecules, and Combinatorial Approaches

Synthesis and Evaluation of Novel N-(isoxazol-4-yl)thiophene-3-carboxamide Analogues

The core structure of this compound has been systematically modified to explore structure-activity relationships (SAR) and identify analogues with improved potency and selectivity. A common synthetic strategy involves the coupling reaction between a substituted thiophene-3-carboxylic acid and a substituted isoxazol-4-amine.

One area of investigation has focused on creating biomimetics of Combretastatin (B1194345) A-4 (CA-4), a potent natural anticancer agent that suffers from poor water solubility and chemical instability. nih.gov In these studies, the isoxazole (B147169) heterocycle from previous works was replaced with a thiophene (B33073) heterocycle to generate new thiophene-carboxamide derivatives. nih.govmdpi.com The general synthesis involves dissolving the corresponding thiophene-2-carboxylic acid in dichloromethane (B109758) (DCM), followed by the addition of activating agents like N,N'-dicyclohexylcarbodiimide (EDC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.comnih.gov The appropriate aniline (B41778) or amine derivative is then added to the mixture to form the final carboxamide product. mdpi.comnih.gov

The anticancer activity of these synthesized analogues is often evaluated against a panel of human cancer cell lines. For instance, a series of thiophene carboxamide derivatives were tested for their anti-proliferative properties on various cancer cell lines, with compounds 2b and 2e showing significant activity against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. mdpi.com These findings suggest that the thiophene carboxamide scaffold is a promising pharmacophore for developing new anticancer agents. mdpi.comresearchgate.net

Further modifications have included the introduction of various substituents on both the thiophene and isoxazole rings. For example, the synthesis of 5-bromo-N-(thiazol-2-yl)thiophene-2-carboxamide and other related amides and imides has been reported. mdpi.com These structural variations aim to enhance biological activity, with studies showing that the introduction of electron-withdrawing groups can lead to significant anticancer activity. mdpi.com

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 2b | Hep3B | 5.46 | mdpi.com |

| Compound 2e | Hep3B | 12.58 | mdpi.com |

| St.1: 3-(2-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | Hep3B | ~54.3 (23 µg/mL) | nih.govmdpi.com |

| St.3: N-(4-(tert-butyl)phenyl)-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamide | Hep3B | ~5.6 (2.77 µg/mL) | nih.gov |

Hybrid Molecule Design Incorporating Other Bioactive Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores from different bioactive compounds into a single molecule. nih.gov This approach aims to create hybrid compounds with improved affinity, efficacy, and a better pharmacological profile than the parent molecules. The this compound scaffold has been utilized in the design of such hybrid molecules.

Researchers have synthesized novel thiophene derivatives bearing other biologically active moieties, such as sulfonamides, benzothiazoles, and quinolines. researchgate.net For example, a series of thiophenes incorporating a 3-methylisoxazole (B1582632) moiety were prepared and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF-7). researchgate.net

Another approach involves creating hybrids of isoxazole with other heterocyclic systems known for their therapeutic properties. Isoxazole-indole, isoxazole-tetrahydroquinoline, and isoxazole-oxazole hybrids have demonstrated antitumor properties. researchgate.net For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were designed and synthesized to evaluate their anticancer activities on hepatocellular carcinoma cell lines. researchgate.net The synthesis of these hybrids often involves multi-step reaction sequences, starting from the construction of the individual heterocyclic cores followed by their coupling. researchgate.net

The rationale behind this strategy is to target multiple biological pathways or to enhance the binding affinity to a specific target by incorporating additional interaction points. The combination of the thiophene-isoxazole-carboxamide core with other scaffolds like thiazole (B1198619) has also been explored, given the established role of thiazole derivatives as COX inhibitors and anticancer agents. acs.org

Combinatorial Chemistry Libraries for Lead Generation

Combinatorial chemistry has emerged as a powerful tool for accelerating the drug discovery process by enabling the rapid synthesis of a large number of diverse compounds, known as a library. This approach has been applied to the isoxazole and thiophene carboxamide scaffolds for the generation of new lead compounds.

Researchers have synthesized libraries of heterocyclic carboxamide derivatives that are biomimetic to combretastatin A-4 (CA-4) to identify promising anticancer agents. nih.govresearchgate.net The solid-phase synthesis of isoxazole-based combinatorial libraries has been successfully employed for the generation of antithrombotic agents. nih.gov In this method, 3-substituted phenyl-5-isoxazolecarboxaldehydes were used as key intermediates to generate highly functionalized isoxazole-based libraries through reactions like Baylis-Hillman, Michael addition, and reductive amination. nih.gov The resulting libraries, containing a diverse set of compounds, were then screened for their biological activity. nih.gov

This high-throughput synthesis and screening approach allows for a comprehensive exploration of the chemical space around the this compound scaffold. By systematically varying the substituents on the heterocyclic rings and the linker, it is possible to quickly identify key structural features required for a desired biological activity and to generate initial structure-activity relationships (SAR).

Prodrug Strategies and Delivery System Considerations

Despite promising in vitro activity, the clinical translation of novel compounds can be hampered by poor pharmacokinetic properties, such as low bioavailability, poor water solubility, and rapid metabolism. nih.gov To overcome these challenges, prodrug strategies and advanced drug delivery systems are often considered.

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active drug. nih.gov For a compound like this compound, which contains carboxylic acid or amino groups in its analogues, common prodrug strategies include esterification or amidation to improve properties like water solubility or membrane permeability. nih.gov

Furthermore, nanotechnology-based drug delivery systems have been explored to enhance the therapeutic efficacy of carboxamide derivatives. nih.govresearchgate.net For example, to improve the cellular permeability of a potent 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivative, a nano-emulgel formulation was developed. nih.govresearchgate.net Nanoparticles, due to their small size (1-100 nm), can accumulate in tumor cells, providing a targeted delivery approach that can enhance the effectiveness of anticancer drugs while potentially reducing side effects. nih.govresearchgate.net This strategy is particularly relevant for compounds like the CA-4 biomimetics, which often suffer from poor water solubility. nih.gov

Emerging Research Directions and Translational Opportunities

Application in Chemical Biology Tools and Probes

The inherent biological activity of heterocyclic carboxamides makes them excellent candidates for the development of chemical biology tools. These molecules can be engineered to serve as probes for interrogating complex biological systems. For instance, derivatives of isoxazole (B147169) and thiophene (B33073) carboxamides have been investigated as specific inhibitors for enzymes like cyclooxygenases (COX-1 and COX-2). nih.govresearchgate.netsmolecule.comacs.org This inhibitory action allows researchers to probe the roles of these enzymes in inflammatory pathways.

Furthermore, certain heterocyclic carboxamides have been identified as efflux pump inhibitors (EPIs) in bacteria such as Pseudomonas aeruginosa. nih.gov By blocking these pumps, such compounds can restore the efficacy of existing antibiotics, making them valuable tools for studying the mechanisms of multidrug resistance. The N-(isoxazol-4-yl)thiophene-3-carboxamide scaffold could be similarly modified to create selective probes for identifying and characterizing novel protein interactions or enzymatic activities within cellular pathways.

Exploration of Novel Biological Targets

The diverse pharmacological activities reported for isoxazole and thiophene-containing compounds—including anticancer, anti-inflammatory, antimicrobial, and analgesic effects—suggest that this structural class can interact with a wide array of biological targets. ontosight.aiontosight.ainih.gov Research into related structures has identified several key targets:

Tubulin: Thiophene carboxamide derivatives have been synthesized as biomimetics of Combretastatin (B1194345) A-4 (CA-4), a potent anticancer agent that targets the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule formation and arresting cell division. nih.govmdpi.com

Cyclooxygenase (COX) Enzymes: As mentioned, isoxazole carboxamides have shown potential as inhibitors of COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway and are prominent targets for anti-inflammatory drugs. nih.govresearchgate.netacs.org

Bacterial Efflux Pumps: The resistance-nodulation-cell division (RND) family of efflux pumps in Gram-negative bacteria represents a critical target for overcoming antimicrobial resistance. nih.gov Heterocyclic carboxamides are being actively explored for their ability to inhibit these pumps. nih.gov

Kinases and Other Enzymes: The core structure is a versatile scaffold that can be decorated with various functional groups to achieve specific interactions with the ATP-binding pockets of kinases or the active sites of other enzymes implicated in disease.

The exploration of this compound and its analogues could uncover novel interactions with these or other yet-unidentified biological targets, opening new avenues for therapeutic intervention. researchgate.net

Advanced Materials Science Applications

The field of materials science offers promising, non-medical applications for heterocyclic compounds. The structure of this compound, featuring electron-rich and electron-withdrawing components, creates a "push-pull" electronic configuration. vulcanchem.com This characteristic is often associated with desirable optoelectronic properties, suggesting potential use in the development of organic electronics or as specialized dyes. smolecule.comvulcanchem.com The inherent rigidity and planarity of the fused ring systems, combined with the potential for intermolecular hydrogen bonding via the carboxamide group, could facilitate self-assembly into ordered structures suitable for advanced material applications.

Role in Agricultural and Crop Protection Chemistry

Heterocyclic compounds are integral to modern agriculture. Thiophene, in particular, is a core component of several commercial fungicides, including ethaboxam, penthiopyrad, and isofetamid. mdpi.com Research has demonstrated that combining a thiophene ring with other active heterocyclic substructures can lead to the discovery of novel fungicides with excellent activity. mdpi.com The this compound structure fits this paradigm, merging the established agricultural relevance of thiophene with the isoxazole moiety. This combination could yield new active ingredients for crop protection, potentially offering novel modes of action to combat the development of resistance in plant pathogens.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Modern drug discovery heavily relies on computational methods to accelerate the identification and optimization of lead compounds. The development of heterocyclic carboxamides is increasingly supported by in silico techniques. Molecular docking studies are routinely used to predict the binding affinities and conformations of these molecules within the active sites of target proteins, providing crucial insights to guide synthetic efforts. nih.govresearchgate.net

Artificial intelligence (AI) and machine learning (ML) models can be trained on existing data from libraries of similar compounds to predict the biological activity, toxicity, and pharmacokinetic properties of novel structures like this compound. This computational pre-screening significantly reduces the time and cost associated with laboratory synthesis and testing, streamlining the entire discovery pipeline. numberanalytics.com

Challenges and Future Perspectives in Heterocyclic Carboxamide Research

Despite their immense potential, the development of heterocyclic carboxamides faces several challenges. The synthesis of complex, multi-substituted heterocyclic molecules can be difficult, often requiring multi-step processes with issues related to yield and purification. numberanalytics.comnumberanalytics.comrsc.org There is a continuous need for more efficient, sustainable, and scalable synthetic methodologies. numberanalytics.comnumberanalytics.com

Furthermore, a comprehensive understanding of the structure-activity relationships (SAR) and the physical properties of these compounds requires a synergistic combination of advanced analytical techniques and sophisticated computational models. numberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(isoxazol-4-yl)thiophene-3-carboxamide derivatives?

- Methodological Answer : Derivatives can be synthesized via cyclization reactions. For example, acetonitrile reflux with iodine and triethylamine facilitates cyclization of intermediates like N-(2,2,2-trichloroethyl)carboxamides to form heterocyclic cores . Isoxazole coupling reactions, such as those using ethyl 4-(hydroxymethyl)-5-aryl-isoxazole-3-carboxylates, are also effective for introducing the isoxazole moiety .

Q. How can structural integrity be confirmed post-synthesis?

- Methodological Answer : Use ¹H/¹³C NMR spectroscopy to verify substituent positions and purity. High-resolution mass spectrometry (HRMS) is critical for confirming molecular weights, as demonstrated for cycloheptathiophene-3-carboxamide derivatives (e.g., δ = 1.40–1.75 ppm for cycloheptane CH₂ in ¹H NMR; HRMS m/z [M+H]⁺ calcd: 424.1286) .

Q. What in vitro assays are suitable for initial biological screening?

- Methodological Answer :

- Plasma Stability : Incubate compounds with fresh rat plasma at 37°C, terminate reactions with methanol, and analyze remaining parent compounds via LC-MS .

- Enzyme Inhibition : Use DELFIA (enhanced lanthanide fluorescence) to measure binding to targets like JNK1, with biotinylated peptides and Eu-labeled antibodies in 96-well plates .

Advanced Research Questions

Q. How can plasma stability be optimized for in vivo applications?

- Methodological Answer : Introduce electron-withdrawing groups or steric hindrance to reduce enzymatic degradation. For example, methyl or halogen substituents on the thiophene ring improve stability, as shown in rat liver microsome assays (e.g., t₁/₂ > 60 minutes for select derivatives) .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Conditions : Compare protocols (e.g., TR-FRET vs. DELFIA). Variations in ATP concentrations or incubation times (e.g., 30 vs. 60 minutes) significantly impact IC₅₀ values .

- Compound Purity : Validate purity (>95%) via COA (Certificate of Analysis) with detailed HPLC/HRMS data, as emphasized in impurity profiling for thiophene-3-carboxamide analogs .

Q. What SAR strategies enhance dual inhibition of JNK and related kinases?

- Methodological Answer :

- Substituent Effects : A 3-methylisoxazole group improves JNK1 binding (IC₅₀ = 0.2 µM), while bulky cycloheptathiophene moieties enhance selectivity over off-target kinases .

- Scaffold Hybridization : Combine thiophene-3-carboxamide with allosteric modulators (e.g., 3,4-dihydroxybenzamido groups) to target multiple kinase domains .

Q. How to evaluate allosteric inhibition in HIV-1 RNase H using cycloheptathiophene-3-carboxamide derivatives?

- Methodological Answer : Perform competitive binding assays with Mg²⁺-dependent enzymatic activity. Derivatives like compound 33 (IC₅₀ = 1.8 µM) showed inhibition via TR-FRET with fluorescently labeled substrates .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.